4-Nitrophthalimide
Overview
Description
4-Nitrophthalimide is an organic compound with the molecular formula C8H4N2O4. It is a derivative of phthalimide, where a nitro group is substituted at the fourth position of the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophthalimide can be synthesized through the nitration of phthalimide. The process involves the following steps:
Nitration Reaction: Phthalimide is treated with a mixture of concentrated sulfuric acid and fuming nitric acid.
Isolation and Purification: The reaction mixture is poured onto cracked ice to precipitate the crude product. The solid is then filtered, washed multiple times with ice water, and dried.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems for temperature control and mixing enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro group.
Major Products:
Reduction: The major product is 4-aminophthalimide.
Substitution: The products vary depending on the nucleophile used, resulting in compounds like 4-aminophthalimide derivatives.
Scientific Research Applications
4-Nitrophthalimide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophthalimide depends on the specific chemical reactions it undergoes. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
3-Nitrophthalimide: Similar structure but with the nitro group at the third position.
4-Nitrophthalic acid: Contains a carboxylic acid group instead of the imide group.
4-Nitrophthalonitrile: Contains a nitrile group instead of the imide group.
Comparison: 4-Nitrophthalimide is unique due to its specific substitution pattern and the presence of the imide group. This makes it a versatile intermediate in organic synthesis, offering different reactivity compared to its analogs .
Properties
IUPAC Name |
5-nitroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7/h1-3H,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWGXDASKQYAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
Record name | 4-NITROPHTHALIMIDE | |
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DSSTOX Substance ID |
DTXSID1025776 | |
Record name | 4-Nitrophthalimide | |
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Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrophthalimide is a yellow powder. (NTP, 1992) | |
Record name | 4-NITROPHTHALIMIDE | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | 4-NITROPHTHALIMIDE | |
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CAS No. |
89-40-7 | |
Record name | 4-NITROPHTHALIMIDE | |
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Record name | 4-Nitrophthalimide | |
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Record name | 4-NITROPHTHALIMIDE | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 5-nitro- | |
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Record name | 4-Nitrophthalimide | |
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Record name | 4-nitrophthalimide | |
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Record name | 4-NITROPHTHALIMIDE | |
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Melting Point |
356 to 360 °F (NTP, 1992) | |
Record name | 4-NITROPHTHALIMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20789 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Nitrophthalimide?
A1: this compound has a molecular formula of C8H4N2O4 and a molecular weight of 192.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including: * Infrared Spectroscopy (IR): IR spectra confirm the presence of characteristic functional groups such as nitro groups, carbonyl groups (from the imide), and aromatic C-H bonds. []* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, ]* Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectra can be used to study the electronic transitions within the molecule and assess its potential as a chromophore. [, ]
Q3: How does the solubility of this compound vary in different solvents?
A3: this compound solubility is highly dependent on the solvent and temperature. It shows higher solubility in polar aprotic solvents like N,N-dimethylformamide and cyclohexanone compared to less polar solvents like chloroform. Generally, solubility increases with increasing temperature. [, ]
Q4: What types of hydrogen bonding interactions are observed in the crystal structures of this compound and its derivatives?
A4: Crystallographic studies reveal that this compound and its derivatives often exhibit intricate hydrogen bonding networks. Common motifs include N-H…O, C-H…O, and even three-centered N-H…(O)2 hydrogen bonds. These interactions contribute to the formation of various supramolecular architectures, such as sheets and chains. [, , , ]
Q5: How do substituents on the phenyl ring affect the crystal packing of N-(iodophenyl)nitrophthalimides?
A5: The position of iodine substituents on the phenyl ring significantly influences the intermolecular interactions and crystal packing of N-(iodophenyl)nitrophthalimides. Depending on the isomer, researchers have observed the formation of sheets stabilized by different combinations of C-H…O hydrogen bonds, iodo…nitro interactions, iodo…carbonyl interactions, and aromatic π…π stacking interactions. []
Q6: What are the common starting materials and reaction conditions for synthesizing this compound?
A6: this compound is typically synthesized via the nitration of phthalimide using a mixture of concentrated nitric and sulfuric acids. [, ] The reaction conditions, such as temperature, reaction time, and acid ratio, can be optimized to achieve high yields. Alternative methods, like using N-methyl-4-nitrophthalimide as a precursor, have also been explored. []
Q7: How can this compound be used as a starting material for the synthesis of other compounds?
A7: this compound serves as a versatile building block for diverse chemical transformations: * Reduction: It can be readily reduced to 4-Aminophthalimide using reducing agents like stannous chloride [], iron powder [], or catalytic hydrogenation. * Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including bisphenoxides, to generate ether-containing derivatives. [, , , ]* Gabriel Synthesis: this compound can be utilized in Gabriel synthesis to prepare primary amines by reacting with alkyl halides followed by hydrazine treatment. []
Q8: What is the role of this compound in the synthesis of phthalocyanines?
A8: this compound can be employed as a precursor for synthesizing phthalocyanines, macrocyclic compounds known for their intense colors and applications in dyes and pigments. It can be reacted with urea, metal salts, and ammonium molybdate to yield nitro-substituted phthalocyanines. Subsequent reduction affords the corresponding amino-substituted derivatives. [, , , ]
Q9: Can you elaborate on the use of N-trifluoromethylthio-4-nitrophthalimide in organic synthesis?
A9: N-Trifluoromethylthio-4-nitrophthalimide acts as a dual reagent, providing both nitrogen and SCF3 sources in difunctionalization reactions. In the presence of DABCO, it reacts with α,β-unsaturated carbonyl compounds, resulting in the incorporation of both nitrogen and SCF3 groups to yield β-amino ketones and esters. This method offers high atom economy and access to valuable α-SCF3 amino acids. []
Q10: What are the potential applications of this compound and its derivatives in materials science?
A10: this compound derivatives, particularly those containing ether linkages, find applications as monomers for synthesizing high-performance polymers like polyetherimides and polybenzimidazopyrrolones. These polymers exhibit desirable properties such as high thermal stability, good mechanical strength, and solubility in organic solvents, making them suitable for applications in aerospace, electronics, and other demanding fields. [, , , ]
Q11: Has this compound been explored for its biological activity?
A11: Yes, this compound and its N-aryl derivatives have shown potential anticonvulsant activity in preclinical studies. These compounds demonstrated protection against pentylenetetrazole-induced seizures in animal models. Computational docking studies suggest that their activity might be related to interactions with voltage-gated sodium channels in the brain. []
Q12: Have there been studies on the kinetics and mechanism of this compound hydrolysis?
A12: Yes, several studies have investigated the kinetics and mechanism of this compound hydrolysis under various conditions. Research shows that alkaline hydrolysis involves reactions between hydroxide ions (HO-) and both nonionized and ionized forms of this compound. The presence of cationic micelles, like cetyltrimethylammonium bromide (CTABr), can significantly influence the reaction rate due to factors like medium polarity and micellar microenvironment. [, , ]
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